molecular formula C19H12O6 B11163886 3-(7-hydroxy-2-oxo-2H-chromen-4-yl)-8-methoxy-2H-chromen-2-one

3-(7-hydroxy-2-oxo-2H-chromen-4-yl)-8-methoxy-2H-chromen-2-one

Cat. No.: B11163886
M. Wt: 336.3 g/mol
InChI Key: IPUAAATULMALCY-UHFFFAOYSA-N
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Description

3-(7-hydroxy-2-oxo-2H-chromen-4-yl)-8-methoxy-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science. This particular compound features a unique structure with two chromenone moieties, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 3-(7-hydroxy-2-oxo-2H-chromen-4-yl)-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the esterification of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using hydrochloric acid . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions include dichloromethane as a solvent, triethylamine as a base, and specific catalysts depending on the desired reaction. .

Scientific Research Applications

3-(7-hydroxy-2-oxo-2H-chromen-4-yl)-8-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of fluorescent sensors and other materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes, modulate signaling pathways, or interact with cellular receptors. The exact mechanism can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives such as:

Properties

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

IUPAC Name

3-(7-hydroxy-2-oxochromen-4-yl)-8-methoxychromen-2-one

InChI

InChI=1S/C19H12O6/c1-23-15-4-2-3-10-7-14(19(22)25-18(10)15)13-9-17(21)24-16-8-11(20)5-6-12(13)16/h2-9,20H,1H3

InChI Key

IPUAAATULMALCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)O

Origin of Product

United States

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